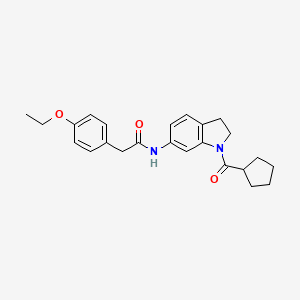

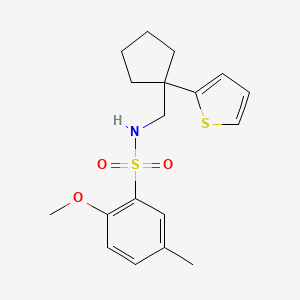

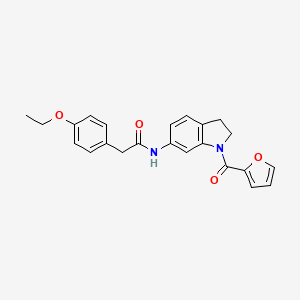

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethylthiophene-2-sulfonamide

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic synthesis processes. For instance, the synthesis of cyclopenta[f]indole core, which is a part of many complex organic compounds, has been studied . The process involves a series of reactions including Mo/Au-catalyzed Meyer–Schuster rearrangement of tertiary propargylic alcohol precursors .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic groups. The indoline group would contribute to the rigidity of the molecule, while the thiophene and sulfonamide groups could potentially participate in various interactions due to the presence of sulfur and nitrogen atoms.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The indoline, thiophene, and sulfonamide groups could potentially participate in various chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties.Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethylthiophene-2-sulfonamide, also known as N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-5-ethylthiophene-2-sulfonamide:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the growth of various cancer cell lines. Its unique structure allows it to interact with specific cellular targets, leading to apoptosis (programmed cell death) in cancer cells. Studies have demonstrated its efficacy against colon, prostate, and lung cancer cell lines, making it a promising candidate for further development as an anticancer agent .

Neuroprotective Agents

Research has indicated that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, suggests it could help maintain higher levels of this neurotransmitter, potentially improving cognitive function in affected individuals .

Anti-inflammatory Applications

The compound’s structure allows it to modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various in vitro and in vivo models. This could be particularly useful in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethylthiophene-2-sulfonamide has demonstrated antimicrobial properties against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting microbial cell membranes and inhibiting essential enzymes, making it a potential candidate for developing new antibiotics and antifungal agents .

Cardiovascular Research

The compound has been explored for its potential benefits in cardiovascular research. It has shown the ability to modulate various cardiovascular pathways, including vasodilation and inhibition of platelet aggregation. These properties suggest it could be useful in developing treatments for hypertension, atherosclerosis, and other cardiovascular diseases .

Antioxidant Properties

Studies have highlighted the compound’s antioxidant properties, which can help neutralize free radicals and reduce oxidative stress. This is particularly important in preventing cellular damage and aging, as well as in the treatment of diseases where oxidative stress plays a key role, such as diabetes and neurodegenerative disorders .

Diabetes Management

Research has suggested that this compound may have potential in managing diabetes by modulating glucose metabolism and improving insulin sensitivity. Its ability to inhibit certain enzymes involved in glucose production and absorption makes it a promising candidate for developing new antidiabetic drugs .

Dermatological Applications

The compound’s anti-inflammatory and antimicrobial properties also make it a candidate for dermatological applications. It could be used in the treatment of skin conditions such as acne, psoriasis, and eczema, where inflammation and microbial infection play significant roles .

These diverse applications highlight the compound’s potential in various fields of scientific research, making it a valuable subject for further study and development.

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-5-ethylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S2/c1-2-17-9-10-19(26-17)27(24,25)21-16-8-7-14-11-12-22(18(14)13-16)20(23)15-5-3-4-6-15/h7-10,13,15,21H,2-6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLUUQPJCPPFNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethylthiophene-2-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

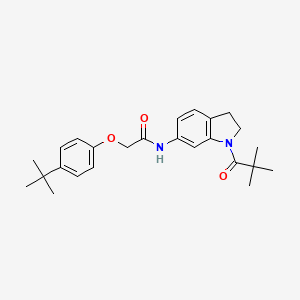

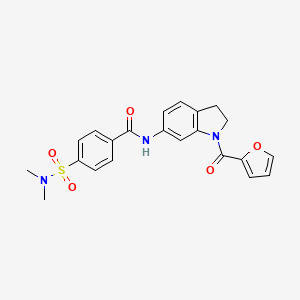

![N-(4-ethoxyphenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide](/img/structure/B3209246.png)

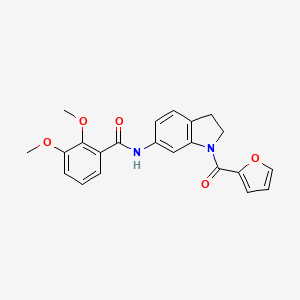

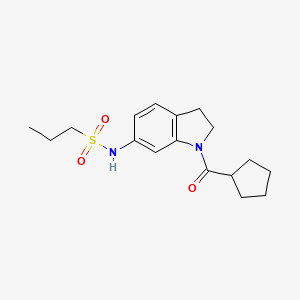

![N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3209277.png)

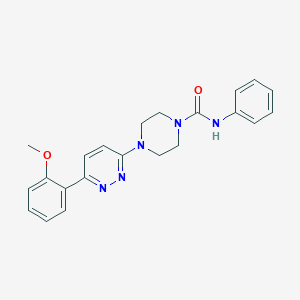

![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B3209317.png)